1-(3,5-dimethyl-4-(morpholinosulfonyl)-1H-pyrazol-1-yl)butan-1-one
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Overview
Description
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE is a complex organic compound that features a pyrazole ring substituted with a morpholine sulfonyl group and a butanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by the introduction of the morpholine sulfonyl group and the butanone chain. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The sulfonyl and pyrazole groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to alcohols or amines.
Scientific Research Applications
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function through binding interactions, leading to specific biological effects. The pathways involved in these interactions are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]ETHAN-1-ONE: Similar structure with an ethanone chain instead of butanone.
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]PROPANE-1-ONE: Features a propane chain instead of butanone.
Uniqueness
1-[3,5-DIMETHYL-4-(MORPHOLINE-4-SULFONYL)-1H-PYRAZOL-1-YL]BUTAN-1-ONE is unique due to its specific combination of functional groups and chain length, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C13H21N3O4S |
---|---|
Molecular Weight |
315.39 g/mol |
IUPAC Name |
1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)butan-1-one |
InChI |
InChI=1S/C13H21N3O4S/c1-4-5-12(17)16-11(3)13(10(2)14-16)21(18,19)15-6-8-20-9-7-15/h4-9H2,1-3H3 |
InChI Key |
VIQAUTMFXYXILI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N1C(=C(C(=N1)C)S(=O)(=O)N2CCOCC2)C |
Origin of Product |
United States |
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